Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Kinase inhibitor Scaffold hopping Kinome selectivity

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0) is a fused bicyclic heterocycle with the molecular formula C₅H₂Cl₂N₄ and a molecular weight of 189.00 g/mol. The compound features chlorine substituents at the C2 and C4 positions of the imidazo[2,1-f][1,2,4]triazine ring system, providing two electrophilic handles for sequential nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C5H2Cl2N4
Molecular Weight 189
CAS No. 1810700-89-0
Cat. No. B6232740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloroimidazo[2,1-f][1,2,4]triazine
CAS1810700-89-0
Molecular FormulaC5H2Cl2N4
Molecular Weight189
Structural Identifiers
SMILESC1=CN2C(=N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0): Key Synthetic Intermediate for Kinase-Focused Heterocyclic Scaffolds


2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0) is a fused bicyclic heterocycle with the molecular formula C₅H₂Cl₂N₄ and a molecular weight of 189.00 g/mol . The compound features chlorine substituents at the C2 and C4 positions of the imidazo[2,1-f][1,2,4]triazine ring system, providing two electrophilic handles for sequential nucleophilic aromatic substitution (SNAr) reactions [1]. This regioisomer (imidazo[2,1-f] fusion) is distinguished from the alternative imidazo[5,1-f][1,2,4]triazine regioisomer (CAS 1086398-79-9) by the connectivity of the bridgehead nitrogen, which dictates the spatial orientation of substituents and the biological target profile of derived inhibitors . The compound is predominantly employed as a versatile building block in medicinal chemistry programs targeting kinases (CK2, PI3Kγ), Toll-like receptors (TLR8), and AMP deaminase [2][3].

Why Regioisomeric and Scaffold-Class Substitution Falls Short: Structural Evidence for 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine Differentiation


Procurement decisions for dichloroimidazotriazine intermediates cannot rely on generic scaffold equivalence because the regiochemistry of the fused imidazo-triazine ring system determines both the reactivity sequence of the chlorine leaving groups and the biological target space accessible to downstream derivatives [1]. The imidazo[2,1-f][1,2,4]triazine scaffold has been demonstrated, through direct scaffold-hopping experiments in the BMS CK2 inhibitor program, to confer a markedly improved kinome selectivity profile compared to the isosteric imidazo[1,2-b]pyridazine core—a single-atom replacement (C→N) that reduced off-target Aurora B activity by >13-fold and PIM1 activity by 10-fold while preserving subnanomolar CK2 potency [2]. The alternative imidazo[5,1-f][1,2,4]triazine regioisomer (CAS 1086398-79-9) directs derived inhibitors toward a different target landscape (IGF-1R/IR dual inhibition), making the [2,1-f] connectivity the critical structural determinant for programs targeting CK2, PI3Kγ, TLR8, or AMP deaminase [3]. Simple mono-chloro or alternative dihalo analogs lack the sequential derivatization capability that the C2/C4 dichloro pattern provides for stepwise library synthesis [4].

Quantitative Differentiation Evidence for 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0)


Scaffold-Hopping Provenance: Imidazo[2,1-f][1,2,4]triazine Core Provides >10-Fold Kinome Selectivity Advantage Over Imidazo[1,2-b]pyridazine

In the BMS CK2 inhibitor program, the imidazo[1,2-b]pyridazine-based compound 6 exhibited potent off-target inhibition of Aurora B (IC₅₀ = 90 nM) and PIM1 (IC₅₀ = 110 nM). Replacing the core with isosteric imidazo[2,1-f][1,2,4]triazine (compound 7) substantially attenuated these off-target activities to IC₅₀ = 1200 nM for Aurora B and IC₅₀ = 1100 nM for PIM1, representing a >13-fold and 10-fold improvement respectively, while retaining subnanomolar CK2α/α′ potency (IC₅₀ = 0.9/0.5 nM) [1]. The overall kinome selectivity score S(10) at 1 μM improved to 0.03 (403 kinases in KinomeScan panel), confirming that selectivity liability was intrinsic to the imidazo[1,2-b]pyridazine core and corrected by the [2,1-f][1,2,4]triazine scaffold [1]. This scaffold-level advantage is accessible exclusively through building blocks that carry the [2,1-f] fusion connectivity, such as 2,4-dichloroimidazo[2,1-f][1,2,4]triazine.

Kinase inhibitor Scaffold hopping Kinome selectivity CK2 Aurora B PIM1

Regioisomeric Differentiation: Imidazo[2,1-f] vs. Imidazo[5,1-f] Fusion Determines Target Class—CK2/PI3Kγ/TLR8 vs. IGF-1R/IR

The imidazo[2,1-f][1,2,4]triazine scaffold has been demonstrated across multiple independent patent families to yield potent inhibitors of CK2 (BMS-135: CK2α IC₅₀ = 0.8 nM, CK2α′ IC₅₀ = 0.3 nM) [1], PI3Kγ [2], TLR8 (agonists with EC₅₀ values reaching 200 nM in HEK-Blue hTLR8 cells) [3], and AMP deaminase (IC₅₀ = 0.9–5.7 μM across human AMPD1/2/3 isozymes) [4]. In contrast, the regioisomeric imidazo[5,1-f][1,2,4]triazine scaffold (CAS 1086398-79-9) has been predominantly developed as dual IGF-1R/IR inhibitors (e.g., OSI-906/linsitinib program), a pharmacologically distinct target class [5]. No patent or publication was identified in which the [5,1-f] regioisomer demonstrated meaningful CK2, PI3Kγ, or TLR8 activity. The fusion connectivity of the imidazole ring to the triazine core is therefore not a matter of synthetic convenience but a determinant of biological target space.

Regioisomer Target selectivity Kinase inhibitor IGF-1R CK2 PI3Kγ TLR8

Dual Chlorine Handles Enable Orthogonal Sequential Derivatization—A Functional Advantage Over Mono-Chloro Analogs

The C2 and C4 chlorine atoms in 2,4-dichloroimidazo[2,1-f][1,2,4]triazine provide two electronically differentiated leaving groups for sequential nucleophilic aromatic substitution (SNAr). In the synthesis of CK2 inhibitor compound 7, the 4-position thiomethyl group was displaced with cyclopropylamine, and the 2-position sulfone was subsequently displaced with an aniline derivative, demonstrating the orthogonal reactivity achievable with this dichloro intermediate [1]. In contrast, mono-chloro analogs such as 4-chloroimidazo[2,1-f][1,2,4]triazine (CAS 1206825-03-7) provide only a single derivatization point, limiting the accessible chemical diversity to one substitution vector . The solid-phase library synthesis reported by Maechling et al. further exploited this dual reactivity to generate a 20-compound kinase-targeted library via sequential amine displacement and direct C3 arylation [2]. The commercially available 7-bromo-2,4-dichloro analog (CAS 1541253-70-6) extends this to three functionalization handles but introduces additional synthetic complexity and cost .

Sequential functionalization SNAr reactivity Library synthesis Building block Combinatorial chemistry

Commercial Availability and Purity: HPLC-Verified ≥98% Purity With Multiple Vendor Options vs. Limited Regioisomer Supply

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0) is commercially available from multiple reputable vendors with purity specifications ranging from 95% to 99.82% (HPLC) . Alfa Chemistry offers 99.82% purity (white to off-white solid, stored at 2–8°C under nitrogen) . Chemscene catalog CS-0380733 specifies ≥98% purity . Aladdin Scientific (D630651) and Leyan (1451403) offer ≥97% and 98% purity respectively, with Aladdin providing scale options from 100 mg to 5 g at $194.90–$3,251.90 . In contrast, the regioisomer 2,4-dichloroimidazo[5,1-f][1,2,4]triazine (CAS 1086398-79-9) has narrower commercial availability with fewer vendors and typically lower purity specifications . The [2,1-f] regioisomer benefits from broader commercial sourcing, which reduces single-supplier procurement risk for larger-scale medicinal chemistry campaigns.

Commercial availability Purity specification Vendor comparison Procurement Supply chain

Validated Application Scenarios for 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine in Drug Discovery and Chemical Biology


CK2 Kinase Inhibitor Programs Requiring Scaffold-Hop Provenance and Kinome Selectivity

For oncology and anti-inflammatory programs targeting casein kinase 2 (CK2), 2,4-dichloroimidazo[2,1-f][1,2,4]triazine serves as the validated entry point to the imidazo[2,1-f][1,2,4]triazine scaffold that the BMS CK2 inhibitor program demonstrated provides >10-fold selectivity improvement against Aurora B and PIM1 off-targets compared to the imidazo[1,2-b]pyridazine alternative [1]. The scaffold delivered BMS-135, a subnanomolar pan-CK2 inhibitor (CK2α IC₅₀ = 0.8 nM, CK2α′ IC₅₀ = 0.3 nM) with antitumor efficacy in xenograft models, and its phosphate prodrug BMS-159 for oral delivery [1]. U.S. Patent 10,550,125 further describes 2-(aminophenylamino)-4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazine derivatives as CK2 inhibitors for cancer, psoriasis, and rheumatoid arthritis [2].

PI3Kγ-Selective Inhibitor Development for Autoimmune and Oncology Indications

The imidazo[2,1-f][1,2,4]triazine scaffold is explicitly claimed in U.S. Patent 12,030,885 (Bristol-Myers Squibb, granted July 2024) as the core for PI3Kγ-selective inhibitors, useful in treating autoimmune diseases, cancer, cardiovascular diseases, and neurodegenerative diseases [3]. PI3Kγ expression is predominantly restricted to the hematopoietic system, and selective inhibition avoids the on-target toxicities associated with pan-PI3K inhibition. 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine provides the dihalogenated intermediate for constructing the substitution patterns claimed in this patent family, where the chlorine handles enable sequential introduction of the required C2 and C4 substituents [3].

TLR8 Agonist Discovery for Cancer Immunotherapy

Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are disclosed in European Patent EP4008720A1 (Beigene, published 2022) as TLR8 agonists with therapeutic application in cancer immunotherapy [4]. TLR8 activation in myeloid dendritic cells triggers innate immune responses that enhance anti-tumor immunity. The patent explicitly describes that derivatives of the imidazo[2,1-f][1,2,4]triazin-4-amine scaffold show 'more effective activity as TLR8 agonists, especially when ring A in formula (I) is a non-aromatic ring' [4]. 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine enables construction of the 4-amine substitution pattern central to this pharmacophore.

AMP Deaminase Inhibitor Development for Ischemia-Reperfusion and Agrochemical Applications

AMP deaminase (AMPD) inhibition has dual utility in human health (cardioprotection during ischemia via increased adenosine concentrations) and agriculture (herbicidal activity via disrupted adenylate nucleotide homeostasis in plants) [5]. The imidazo[2,1-f][1,2,4]triazine scaffold yielded compound 8, a pan-AMPD inhibitor with IC₅₀ values of 0.9 μM (AMPD3), 2.3 μM (AMPD2), and 5.7 μM (AMPD1) against human recombinant isozymes, while showing 35–220-fold selectivity over the plant enzyme Arabidopsis FAC1 (IC₅₀ = 200 μM) [5]. 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine serves as the synthetic starting point for constructing the 3-(carboxyphenylethyl)-substituted imidazotriazine pharmacophore disclosed in this work [5].

Quote Request

Request a Quote for 2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.